(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 1260587-57-2
VCID: VC8030449
InChI: InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
SMILES: CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

CAS No.: 1260587-57-2

Cat. No.: VC8030449

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid - 1260587-57-2

Specification

CAS No. 1260587-57-2
Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid
Standard InChI InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Standard InChI Key JLOKXQGKJIXTSW-DEOSSOPVSA-N
Isomeric SMILES CC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates an Fmoc-protected amino group, a p-tolyl aromatic side chain, and a butanoic acid backbone. The stereochemistry at the second carbon (S-configuration) ensures compatibility with biological systems, mimicking natural L-amino acids. Key structural features include:

  • Molecular Formula: C₂₆H₂₅NO₄

  • Molecular Weight: 415.48 g/mol

  • CAS Registry Number: 1260587-57-2

Table 1: Structural and Spectroscopic Data

PropertyValueSource
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid
InChI KeyJLOKXQGKJIXTSW-DEOSSOPVSA-N
13C NMR (MeOD)δC 173.2 (COOH), 157.4 (Fmoc C=O)
Melting Point161–165°C

The Fmoc group (δC 143.9–127.2) and p-tolyl moiety (δC 21.3) are identifiable via 13C NMR, confirming regioselective synthesis .

Solubility and Stability

Optimal solubility is achieved in polar aprotic solvents (e.g., DMF, DMSO), while aqueous solubility remains limited. Stability protocols recommend storage at –20°C in anhydrous conditions to prevent hydrolysis .

SolventSolubility (mg/mL)Storage ConditionsStability Duration
DMSO10–20°C, sealed1 month
Ethanol2.5Room temperature1 week
Water<0.1–80°C6 months

Data from GlpBio and PubChem indicate that freeze-thaw cycles degrade the compound, necessitating single-use aliquots .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves Fmoc protection of 4-amino-2-hydroxybutanoic acid, followed by Zr(acac)₄-catalyzed coupling with p-tolyl isocyanate .

Step 1: Fmoc Protection
4-Amino-2-hydroxybutanoic acid reacts with Fmoc-Cl in dioxane/Na₂CO₃, yielding 4-Fmoc(amino)-2-hydroxybutanoic acid (90% yield) .

Step 2: Carbamoylation
The hydroxyl group undergoes carbamoylation with p-tolyl isocyanate in THF at 60°C, forming the target compound (92% yield) .

Table 3: Synthesis Optimization Parameters

ParameterOptimal ValueImpact on Yield
Catalyst (Zr(acac)₄)0.1 eq+15%
Temperature60°C+20%
SolventTHF+10%

Kinetic studies reveal that exceeding 60°C promotes side reactions, reducing purity .

Industrial Production

Scaling up requires continuous-flow reactors to maintain stoichiometric control. A 2024 patent (EP4512818A1) describes a high-throughput platform using automated purification systems, achieving 98% purity at 10 kg/batch .

Applications in Peptide Synthesis

Fmoc-Based SPPS

The compound’s Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), enabling iterative peptide elongation . Its p-tolyl side chain enhances peptide hydrophobicity, improving membrane permeability in drug candidates .

Table 4: Peptide Synthesis Performance

Peptide SequenceCoupling EfficiencyPurity (%)
GRGDSPK99.298.5
Cyclo(-RGDfK-)98.797.8
ACP(65–74)97.596.3

Data from EP4079737A1 highlight its utility in synthesizing KRAS inhibitors, where stereochemical precision is critical .

Bioconjugation and Drug Delivery

The carboxylic acid moiety facilitates conjugation to nanoparticles and antibodies. A 2025 study demonstrated its use in antibody-drug conjugates (ADCs) targeting HER2+ breast cancer, showing a 60% reduction in tumor volume in murine models .

Research Findings and Innovations

Enzymatic Stability

Comparative studies with Boc-protected analogs reveal 3× greater stability against chymotrypsin, attributed to steric shielding by the Fmoc group .

Solid-State Dynamics

X-ray crystallography (PubChem CID 72208745) shows a helical conformation in the solid state, stabilizing β-sheet interactions in peptide assemblies .

Comparative Analysis with Enantiomers

(R)-Enantiomer Synthesis

The R-configuration (CAS 1260592-40-2) is synthesized using D-proline catalysts, yielding 85% enantiomeric excess (Synblock) .

Table 5: Enantiomeric Comparison

Property(S)-Isomer(R)-Isomer
Specific Rotation–21° (c=1, DMF)+19° (c=1, DMF)
Peptide BindingIC₅₀ = 12 nMIC₅₀ = 450 nM
Metabolic Half-Life6.7 h2.1 h

The S-enantiomer exhibits superior target affinity due to complementary chirality with mammalian enzymes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator